rac-(1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxamide
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Description
Synthesis Analysis
3.
Molecular Structure Analysis
The molecular structure of (3R,3aR,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxamide consists of a bicyclic system. The two fused five-membered rings and their N-bound aromatic substituents form a pincer-like motif. The relative conformations around the three chiral carbon atoms are well-established .
Scientific Research Applications
Synthesis and Structural Analysis
- A study detailed the synthesis of octahydro-2,3-dioxo-cyclopenta[b]-pyrrole-3a-carboxylate derivatives through oxalylation of enamine, followed by nucleophilic addition, showcasing methods potentially relevant to the synthesis of related compounds including (3R,3Ar,6aS)-octahydrocyclopenta[c]pyrrole-3-carboxamide (Seo Won-Jun et al., 1994).
- Research on pyrrole-2,3-diones' reactions with hydrazine hydrate and o-phenylenediamine to yield pyrazole-3-carboxamide derivatives further expands the chemical repertoire for synthesizing and modifying pyrrole derivatives, potentially applicable to (3R,3Ar,6aS)-octahydrocyclopenta[c]pyrrole-3-carboxamide (E. Sarıpınar et al., 2007).
Pharmacological Intermediates
- A specific study discovered N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide as an alpha7 nicotinic acetylcholine receptor agonist, identifying it as a potential treatment for cognitive deficits in schizophrenia. This underscores the importance of cyclopentapyrrole derivatives in developing neurological disorder treatments (D. Wishka et al., 2006).
- Another study synthesized hexahydrocyclopentapyrrolone derivatives, demonstrating a scalable and efficient process for tert-butyl(3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, indicating its significance as a pharmacologically relevant intermediate (R. Bahekar et al., 2017).
Properties
IUPAC Name |
(3R,3aR,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c9-8(11)7-6-3-1-2-5(6)4-10-7/h5-7,10H,1-4H2,(H2,9,11)/t5-,6-,7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIODGZZEANQLB-FSDSQADBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNC(C2C1)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN[C@H]([C@@H]2C1)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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